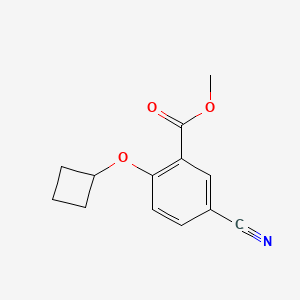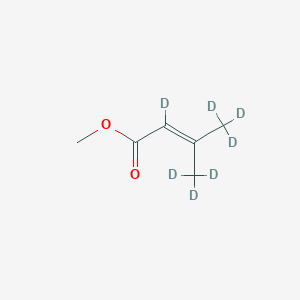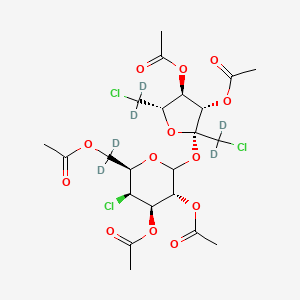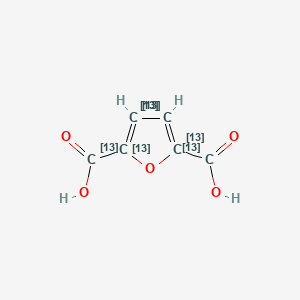
(2,3,4,5-13C4)furan-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5-13C4)furan-2,5-dicarboxylic acid is a labeled variant of furan-2,5-dicarboxylic acid, where the carbon atoms at positions 2, 3, 4, and 5 are replaced with the carbon-13 isotope. Furan-2,5-dicarboxylic acid is a bio-based compound derived from renewable resources and is considered a promising substitute for terephthalic acid in the production of polyesters such as polyethylene furanoate . The labeled variant is used in various scientific studies to trace and analyze the behavior of the compound in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Furan-2,5-dicarboxylic acid can be synthesized through several methods. One common method involves the oxidation of 5-hydroxymethylfurfural (HMF) using oxidizing agents such as nitric acid or bromine . Another method is the carboxylation of furan-2-carboxylic acid under strong basic conditions using carbon dioxide . The labeled variant, (2,3,4,5-13C4)furan-2,5-dicarboxylic acid, can be prepared by using carbon-13 labeled precursors in these synthetic routes.
Industrial Production Methods
Industrial production of furan-2,5-dicarboxylic acid typically involves the catalytic oxidation of HMF derived from fructose or other carbohydrates . The process can be optimized by using various catalysts and reaction conditions to improve yield and selectivity. The labeled variant can be produced on an industrial scale by incorporating carbon-13 labeled starting materials into the production process.
Análisis De Reacciones Químicas
Types of Reactions
Furan-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce furan-2,5-dicarboxylic acid to its corresponding alcohols.
Substitution: Substitution reactions can occur at the furan ring, where halogens or other substituents can be introduced using appropriate reagents and conditions.
Major Products
The major products formed from these reactions include various derivatives of furan-2,5-dicarboxylic acid, such as esters, amides, and halogenated compounds .
Aplicaciones Científicas De Investigación
Furan-2,5-dicarboxylic acid and its labeled variant have numerous applications in scientific research:
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of biodegradable plastics and other sustainable materials.
Mecanismo De Acción
The mechanism of action of furan-2,5-dicarboxylic acid involves its ability to undergo various chemical transformations, making it a versatile building block for the synthesis of polymers and other compounds . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
Furan-2,5-dicarboxylic acid can be compared to other similar compounds such as:
Furan-2,4-dicarboxylic acid: Another isomer of furan dicarboxylic acid with different structural properties and reactivity.
Terephthalic acid: A petroleum-derived compound used in the production of polyesters like polyethylene terephthalate.
Furan-2,3-dicarboxylic acid:
Furan-2,5-dicarboxylic acid stands out due to its bio-based origin and potential for sustainable applications in various fields.
Propiedades
Fórmula molecular |
C6H4O5 |
|---|---|
Peso molecular |
162.05 g/mol |
Nombre IUPAC |
(2,3,4,5-13C4)furan-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
CHTHALBTIRVDBM-IDEBNGHGSA-N |
SMILES isomérico |
[13CH]1=[13C](O[13C](=[13CH]1)[13C](=O)O)[13C](=O)O |
SMILES canónico |
C1=C(OC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


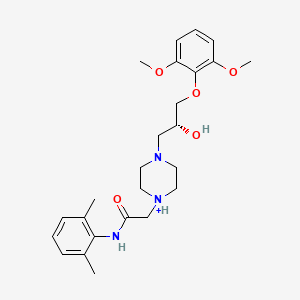
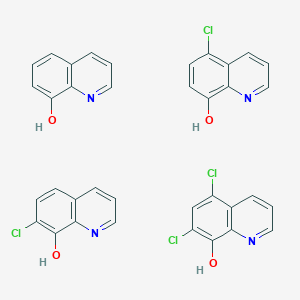
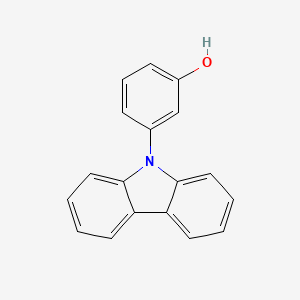
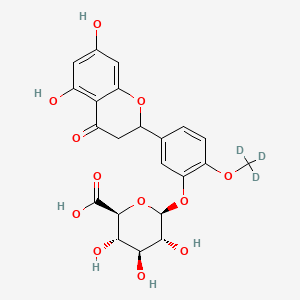


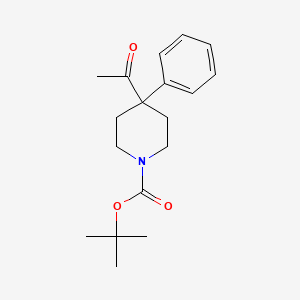
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
